4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-isoleucinate
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Overview
Description
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate typically involves multiple steps. One common approach is the condensation of 4,7-dimethyl-2-oxo-2H-chromen-5-yl acetic acid with 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-2-oxo-2H-chromen-3-yl acetate
- 2,5-Dioxopyrrolidin-1-yl 2-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) (2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C25H27NO6/c1-5-16(3)23(26-25(29)30-14-18-9-7-6-8-10-18)24(28)32-20-12-15(2)11-19-22(20)17(4)13-21(27)31-19/h6-13,16,23H,5,14H2,1-4H3,(H,26,29)/t16-,23+/m1/s1 |
InChI Key |
IYBSTHMSWBMYDF-MWTRTKDXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC(=CC2=C1C(=CC(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC(=CC2=C1C(=CC(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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